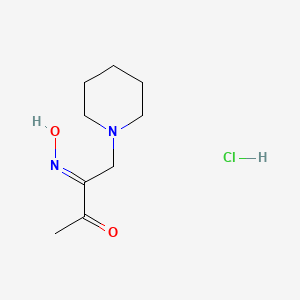
1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride, also known as MPTP, is a chemical compound that has been extensively studied for its neurotoxic effects on the dopaminergic system. MPTP was first discovered in the 1980s as a contaminant in a batch of illicit drugs, leading to a cluster of cases of Parkinson's disease in young drug users. Since then, MPTP has been widely used as a tool in scientific research to model Parkinson's disease in animal models.
Mechanism of Action
1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride is selectively toxic to dopaminergic neurons in the substantia nigra. This compound is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium ion (MPP+), which is taken up by dopamine transporters into dopaminergic neurons. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to oxidative stress, energy failure, and ultimately cell death.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease in animal models closely mimics the human disease in terms of the loss of dopaminergic neurons, the accumulation of α-synuclein, and the development of motor symptoms such as tremors, rigidity, and bradykinesia. This compound also induces oxidative stress, inflammation, and mitochondrial dysfunction in the brain.
Advantages and Limitations for Lab Experiments
1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride-induced Parkinson's disease in animal models has several advantages for scientific research. This compound is a selective toxin that targets dopaminergic neurons, allowing for the specific study of Parkinson's disease pathology. This compound-induced Parkinson's disease in animal models closely mimics the human disease in terms of the loss of dopaminergic neurons and the development of motor symptoms. However, there are also limitations to using this compound-induced Parkinson's disease in animal models. This compound does not replicate all aspects of Parkinson's disease, such as the non-motor symptoms and the progressive nature of the disease. Additionally, the dose and duration of this compound exposure can vary widely between studies, making it difficult to compare results.
Future Directions
There are several future directions for research on 1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride-induced Parkinson's disease in animal models. One area of research is the development of new therapies that target the underlying pathology of the disease, such as oxidative stress and mitochondrial dysfunction. Another area of research is the identification of biomarkers for early diagnosis and disease progression. Finally, there is a need for standardized protocols for this compound-induced Parkinson's disease in animal models to improve the comparability of results between studies.
Synthesis Methods
1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride is synthesized through a multi-step process starting from 2-butanone. The first step involves the reaction of 2-butanone with hydroxylamine to form 2-butanone oxime. This is followed by a reaction with piperidine to form 1-(1-piperidinyl)-2-butanone oxime. The final step involves the oxidation of the oxime group to form this compound.
Scientific Research Applications
1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride is widely used as a tool in scientific research to model Parkinson's disease in animal models. This compound is selectively toxic to dopaminergic neurons in the substantia nigra, leading to a loss of dopamine and the characteristic motor symptoms of Parkinson's disease. Animal models of this compound-induced Parkinson's disease have been used to study the pathophysiology of the disease, test potential therapies, and identify biomarkers for early diagnosis.
properties
IUPAC Name |
(3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-8(12)9(10-13)7-11-5-3-2-4-6-11;/h13H,2-7H2,1H3;1H/b10-9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBATJQZSGPZMH-RRABGKBLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NO)CN1CCCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N/O)/CN1CCCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

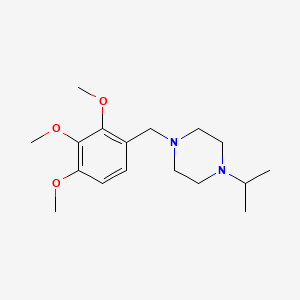
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B5887341.png)
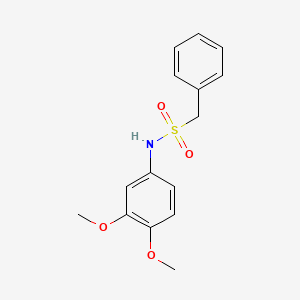
![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5887351.png)
![3-(2-furylmethyl)-4-imino-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5887381.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887392.png)
![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)

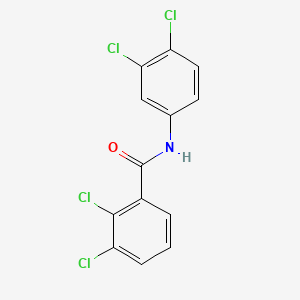
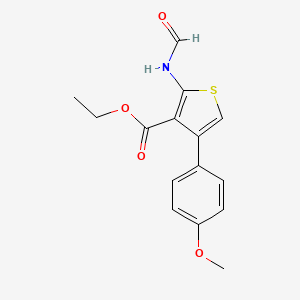
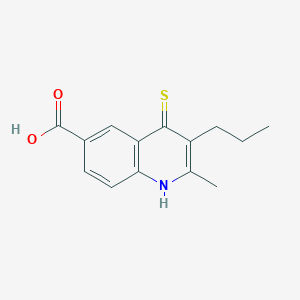
![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)
![ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5887423.png)
![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)